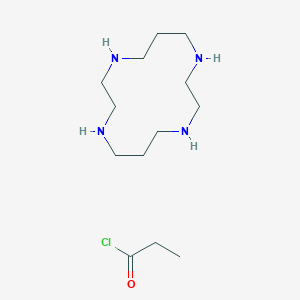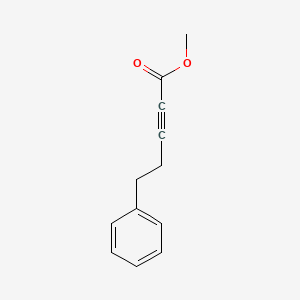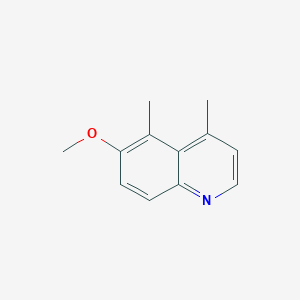![molecular formula C12H15N B14222214 1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- CAS No. 824390-82-1](/img/structure/B14222214.png)
1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- can be achieved through several synthetic routes. One common method involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation . This method allows for the multigram synthesis of 3-substituted 2,5-dihydro-1H-pyrrole boronic derivatives. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole derivatives.
Reduction: Reduction reactions can yield pyrrolidine derivatives.
Common reagents and conditions used in these reactions include iron (III) chloride for the Paal-Knorr condensation and triethylamine for photochemical reactions . Major products formed from these reactions include N-substituted pyrroles and pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Pyrrole derivatives are explored for their pharmacological properties, including potential therapeutic applications.
Industry: The compound is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- can be compared with other similar compounds, such as:
3-Pyrroline: Another pyrrole derivative with different substituents.
2,5-Dihydropyrrole: Lacks the phenylethyl group, resulting in different chemical properties.
Pyrroline: A simpler pyrrole derivative with fewer substituents.
Eigenschaften
CAS-Nummer |
824390-82-1 |
|---|---|
Molekularformel |
C12H15N |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
1-[(1S)-1-phenylethyl]-2,5-dihydropyrrole |
InChI |
InChI=1S/C12H15N/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-8,11H,9-10H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
FXVQCMONGPFUMP-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)N2CC=CC2 |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide](/img/structure/B14222132.png)


![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)

![Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)-](/img/structure/B14222172.png)

![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14222176.png)
![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)



![2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B14222202.png)

